molecular formula C25H19N3O3S B2851147 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide CAS No. 324044-73-7

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B2851147
CAS No.: 324044-73-7
M. Wt: 441.51
InChI Key: VIDCOVZHVBTXMZ-UHFFFAOYSA-N
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Description

The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a complex organic molecule that combines several unique structural elements. It features an isoquinolinone core, a thiazole ring, and a butanamide chain, suggesting diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multiple steps:

  • Formation of the Isoquinolinone Core: : Often synthesized via a cyclization reaction of appropriate ortho-substituted aromatic amines or via a Pictet-Spengler reaction.

  • Introduction of the Thiazole Ring: : This can be achieved by reacting the isoquinolinone core with thioamides or other thiazole precursors under conditions that favor cyclization.

  • Butanamide Chain Attachment:

Industrial Production Methods

Industrial production would scale up these reactions using batch or continuous flow reactors to optimize yields and reduce by-products. Careful monitoring of reaction conditions such as temperature, pH, and reaction time is essential.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions including:

  • Oxidation: : The thiazole ring and isoquinolinone core can be oxidized under strong oxidizing conditions like potassium permanganate or hydrogen peroxide.

  • Reduction: : Selective reduction of the carbonyl groups in the isoquinolinone core can be achieved using reducing agents like sodium borohydride.

  • Substitution: : Halogenation, nitration, and sulfonation can modify the aromatic rings, leading to derivatives with varied properties.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

  • Oxidation: : Yields oxidized derivatives such as sulfoxides or N-oxides.

  • Reduction: : Produces reduced forms like alcohols or amines.

  • Substitution: : Forms halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

The compound is used extensively in scientific research for:

  • Chemistry: : Studying reaction mechanisms, exploring new synthetic methods.

  • Biology: : Investigating its interaction with proteins and other biomolecules.

  • Medicine: : Potential therapeutic agent for various diseases due to its unique structural features.

  • Industry: : Intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves binding to specific molecular targets such as enzymes or receptors. The isoquinolinone core may interact with nucleotide-binding sites, while the thiazole ring can form π-π interactions with aromatic amino acids, altering the function of the target protein and modulating biological pathways.

Comparison with Similar Compounds

Compared to similar compounds, this molecule stands out due to its unique combination of structural elements:

  • Similar Compounds: : Isoquinoline derivatives, thiazole-based molecules, other butanamides.

  • Uniqueness: : The integration of isoquinolinone, thiazole, and butanamide in a single molecule provides a versatile scaffold for chemical modifications and biological activity profiling.

This intricate design allows it to serve as a useful tool in various scientific fields, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S/c29-21(27-25-26-20(15-32-25)16-7-2-1-3-8-16)13-6-14-28-23(30)18-11-4-9-17-10-5-12-19(22(17)18)24(28)31/h1-5,7-12,15H,6,13-14H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDCOVZHVBTXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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